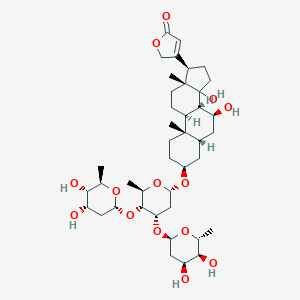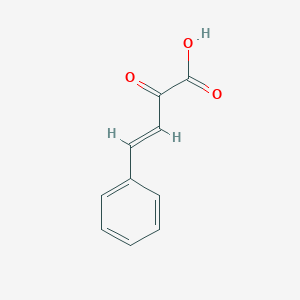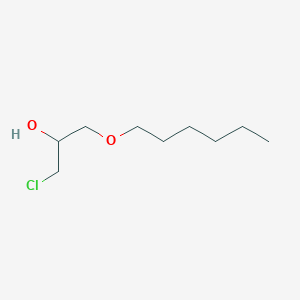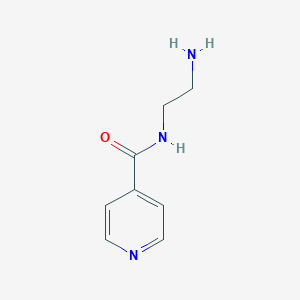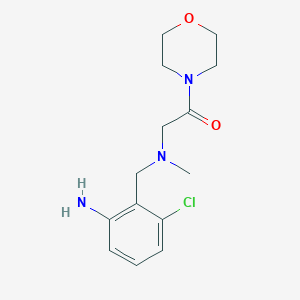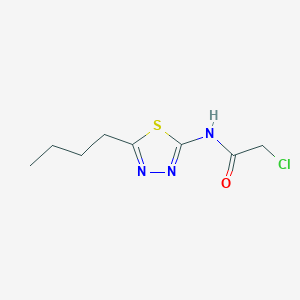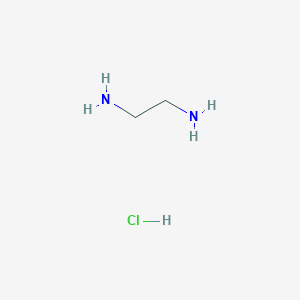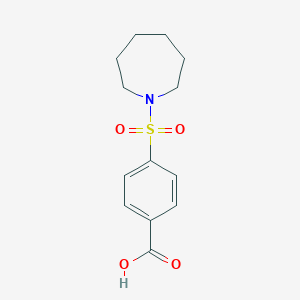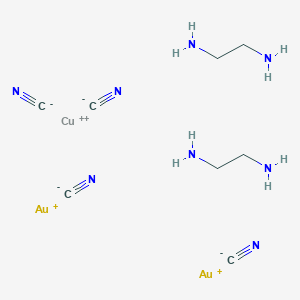
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is a chemical compound that belongs to the class of furan derivatives. It is commonly known as furfuryl alcohol and is widely used in various industrial applications. The compound has gained significant attention in recent years due to its unique properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol has a range of biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance immune function. Additionally, the compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol in lab experiments is its low toxicity. The compound has been found to have a low risk of adverse effects, making it a safe option for use in scientific research. However, one limitation of using the compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol. One potential area of focus is the development of novel materials using the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of the compound and improve its solubility in water, which may enhance its efficacy in certain applications.
Méthodes De Synthèse
The most common method of synthesizing 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is through the catalytic reduction of furfural. Furfural is a byproduct of the processing of agricultural waste, such as corn cobs and rice husks. The reduction of furfural can be achieved using various catalysts, including metal catalysts such as nickel and palladium.
Applications De Recherche Scientifique
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer and diabetes. Additionally, the compound has been found to have potential applications in the synthesis of novel materials, such as polymers and resins.
Propriétés
Numéro CAS |
18927-22-5 |
|---|---|
Nom du produit |
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol |
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(furan-2-yl)-2,3-dimethylbutane-1,2-diol |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(3,12)9(11)8-5-4-6-13-8/h4-7,9,11-12H,1-3H3 |
Clé InChI |
YJQVIFLHJBEYBL-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C(C1=CC=CO1)O)O |
SMILES canonique |
CC(C)C(C)(C(C1=CC=CO1)O)O |
Synonymes |
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



